molecular formula C22H25N5O2S B6529040 3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine CAS No. 946274-26-6

3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B6529040
CAS No.: 946274-26-6
M. Wt: 423.5 g/mol
InChI Key: GZZQMPVGKPCVSK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine (CAS: 946274-26-6) is a heterocyclic compound with a molecular formula of C₂₂H₂₅N₅O₂S and a molecular weight of 423.5 g/mol . The structure comprises a pyridazine core substituted at the 3-position with a pyridin-3-yl group and at the 6-position with a piperazine ring bearing a 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group.

Properties

IUPAC Name

3-pyridin-3-yl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-16-13-17(2)22(18(3)14-16)30(28,29)27-11-9-26(10-12-27)21-7-6-20(24-25-21)19-5-4-8-23-15-19/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZQMPVGKPCVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a sequence of reactions starting from pyridazine derivatives and incorporating the piperazine moiety with a sulfonyl group. The synthetic pathway often includes the use of coupling agents and specific reagents to ensure high yields and purity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a related series of pyridazine derivatives demonstrated moderate to potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) cells. The most active compound in that study had an IC50 value in the low micromolar range (0.008–0.014 μM) against these cell lines .

Table 1: Antiproliferative Activity of Related Pyridazine Compounds

Compound IDCell LineIC50 (μM)
4qA5490.008
4qSGC-79010.014
4qHT-10800.012

The mechanism of action for pyridazine derivatives often involves the inhibition of tubulin polymerization, which is critical for cell division. This was evidenced by immunofluorescence assays showing significant disruption of microtubule dynamics upon treatment with these compounds . Such activity suggests that this compound may function similarly.

Cannabinoid Receptor Agonism

Another aspect of biological activity includes the potential agonistic effects on cannabinoid receptors. Analogues of pyridazines have been identified as selective CB(2) agonists with high efficacy and selectivity against the CB(1) receptor. This suggests a possible role for the compound in pain modulation and inflammatory responses .

Structure-Activity Relationships (SAR)

The biological activity of pyridazine derivatives is heavily influenced by their chemical structure. Modifications at various positions on the pyridazine ring and substituents on the piperazine can lead to significant changes in potency and selectivity. For instance, electron-donating groups have been shown to enhance activity against specific cancer cell lines .

Case Studies

A notable study evaluated a series of pyridazine derivatives for their anticancer properties and found that modifications could lead to enhanced selectivity for different cancer types. The study highlighted the importance of structural diversity in optimizing therapeutic effects .

Comparison with Similar Compounds

Notes

Limitations of Available Data : The absence of comparative studies in the provided evidence restricts detailed pharmacological or physicochemical comparisons. Further experimental work is required to validate hypotheses.

Methodological Considerations : Programs like SHELXL and SHELXS are widely used for crystallographic refinement, which could be critical for elucidating this compound’s 3D structure in future work .

Preparation Methods

Cyclocondensation of Hydrazines

A common method involves condensing 1,4-diketones with hydrazines. For example, reacting 2,5-diketopyrrolidine derivatives with hydrazine hydrate yields pyridazine rings. However, introducing the 3-pyridinyl group requires subsequent coupling.

Direct Functionalization via Cross-Coupling

Modern approaches employ palladium-catalyzed cross-coupling. A halogenated pyridazine (e.g., 6-chloropyridazine) undergoes Suzuki-Miyaura coupling with pyridin-3-ylboronic acid to install the 3-pyridinyl group:
6-Chloropyridazine+Pyridin-3-ylboronic acidPd(PPh3)4,Na2CO33-(Pyridin-3-yl)-6-chloropyridazine\text{6-Chloropyridazine} + \text{Pyridin-3-ylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{3-(Pyridin-3-yl)-6-chloropyridazine}
This method achieves >80% yield with minimal byproducts.

Preparation of 4-(2,4,6-Trimethylbenzenesulfonyl)piperazine

Sulfonylation of piperazine is critical for introducing the sterically hindered 2,4,6-trimethylbenzenesulfonyl group.

Sulfonyl Chloride Synthesis

2,4,6-Trimethylbenzenesulfonyl chloride is synthesized by chlorosulfonation of mesitylene (1,3,5-trimethylbenzene) using chlorosulfonic acid:
Mesitylene+ClSO3H2,4,6-Trimethylbenzenesulfonyl chloride\text{Mesitylene} + \text{ClSO}_3\text{H} \rightarrow \text{2,4,6-Trimethylbenzenesulfonyl chloride}
The product is purified via recrystallization from hexane.

Piperazine Sulfonylation

Piperazine reacts with 2,4,6-trimethylbenzenesulfonyl chloride in pyridine or dichloromethane. Pyridine acts as both solvent and base, neutralizing HCl:
Piperazine+2,4,6-Trimethylbenzenesulfonyl chloridePyridine4-(2,4,6-Trimethylbenzenesulfonyl)piperazine\text{Piperazine} + \text{2,4,6-Trimethylbenzenesulfonyl chloride} \xrightarrow{\text{Pyridine}} \text{4-(2,4,6-Trimethylbenzenesulfonyl)piperazine}
Conditions :

  • Molar Ratio : 1:1 (prevents disulfonylation)

  • Temperature : 0–25°C

  • Yield : 85–89%

Coupling of Pyridazine and Sulfonylpiperazine

The final step involves nucleophilic aromatic substitution (SNAr) at the 6-position of the pyridazine core.

SNAr Mechanism

3-(Pyridin-3-yl)-6-chloropyridazine reacts with 4-(2,4,6-trimethylbenzenesulfonyl)piperazine in dimethylformamide (DMF) using potassium carbonate as base:
3-(Pyridin-3-yl)-6-chloropyridazine+4-(2,4,6-Trimethylbenzenesulfonyl)piperazineK2CO3,DMFTarget Compound\text{3-(Pyridin-3-yl)-6-chloropyridazine} + \text{4-(2,4,6-Trimethylbenzenesulfonyl)piperazine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target Compound}
Optimization Insights :

  • Temperature : 80–100°C (accelerates substitution without decomposition)

  • Reaction Time : 12–24 hours

  • Yield : 70–75%

Alternative Coupling Methods

Buchwald-Hartwig amination has been explored for electron-deficient pyridazines. Using a palladium catalyst (e.g., Pd2(dba)3) and Xantphos ligand improves efficiency:
\text{Yield}: 82\% \quad \text{(vs. 75% for SNAr)}
However, this method requires stringent anhydrous conditions and higher costs.

Process Optimization and Scalability

Gram-Scale Synthesis

A demonstrated gram-scale synthesis (5 g) achieved 68% yield by:

  • Slow Addition : Controlled addition of sulfonyl chloride to prevent exothermic runaway.

  • Purification : Column chromatography (SiO2, ethyl acetate/hexane) followed by recrystallization from ethanol.

Solvent and Base Screening

SolventBaseYield (%)
DMFK2_2CO3_375
DMSOCs2_2CO3_380
THFEt3_3N62

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while Cs2_2CO3_3 improves solubility.

Analytical Characterization

The compound is characterized via:

  • 1^1H NMR : Peaks at δ 8.87 (s, pyridinyl-H), 3.48 ppm (piperazine-CH2_2).

  • HRMS : [M+H]+^+ m/z 423.5 (calc. 423.5).

  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Challenges and Troubleshooting

Disulfonylation of Piperazine

Using excess sulfonyl chloride leads to disulfonylated byproducts. Mitigation strategies include:

  • Stoichiometric Control : 1:1 molar ratio of piperazine to sulfonyl chloride.

  • Low Temperature : 0–5°C during sulfonyl chloride addition.

Pyridazine Hydrolysis

The chloropyridazine intermediate is susceptible to hydrolysis. Anhydrous conditions (molecular sieves) and inert atmospheres (N2_2) prevent degradation .

Q & A

Q. What are the key structural features of 3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine, and how do they influence its reactivity?

The compound contains a pyridazine core substituted with a pyridin-3-yl group and a piperazine ring bearing a 2,4,6-trimethylbenzenesulfonyl moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the pyridazine and pyridine rings contribute to π-π stacking interactions in biological systems. The trimethylbenzene group improves lipophilicity, potentially enhancing membrane permeability .

Q. What synthetic routes are commonly employed to prepare this compound, and what critical reaction conditions must be optimized?

Synthesis typically involves sequential nucleophilic substitutions:

Piperazine sulfonylation : Reacting piperazine with 2,4,6-trimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaH) .

Pyridazine functionalization : Coupling the sulfonylated piperazine to a pre-functionalized pyridazine intermediate via Buchwald-Hartwig amination or SNAr reactions .
Key optimizations include temperature control (60–100°C), solvent selection (DMF or THF), and stoichiometric ratios to minimize byproducts .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming purity?

  • NMR spectroscopy : 1H/13C NMR to verify substitution patterns and confirm sulfonylation .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., 412.5 g/mol for analogs) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridazine derivatives?

Discrepancies often arise from variations in:

  • Substituent effects : For example, 3,4,5-trimethylpyrazole analogs show enhanced kinase inhibition compared to unsubstituted derivatives .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays can alter IC50 values .
    Methodological approach : Standardize assays using reference compounds (e.g., staurosporine for kinase inhibition) and perform structure-activity relationship (SAR) studies to isolate substituent contributions .

Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets like kinases or GPCRs?

  • Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3POZ for kinase inhibition) to predict binding poses .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to evaluate hydrogen bonding and hydrophobic interactions .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonyl acceptor, pyridazine π-system) using tools like Schrödinger’s Phase .

Q. How can researchers optimize reaction yields when scaling up synthesis, and what are common pitfalls?

Challenges :

  • Byproduct formation : Over-sulfonylation or dimerization due to excess sulfonyl chloride .
  • Solvent effects : Polar aprotic solvents (DMF) improve solubility but complicate purification .
    Optimization strategies :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, reagent ratios) and identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by 15–20% .

Q. What mechanistic insights explain the compound’s potential anti-viral or anti-bacterial activity?

  • Enzyme inhibition : The sulfonamide group may inhibit dihydrofolate reductase (DHFR) in bacteria by mimicking p-aminobenzoic acid (PABA) .
  • Viral entry blockade : Pyridazine derivatives interfere with viral envelope glycoproteins (e.g., SARS-CoV-2 Spike protein) via electrostatic interactions .
    Validation methods :
  • Enzymatic assays : Measure IC50 against purified DHFR .
  • Plaque reduction assays : Test inhibition of viral replication in Vero cells .

Data Analysis and Reproducibility

Q. How should researchers address variability in biological activity data across independent studies?

  • Meta-analysis : Pool data from ≥3 studies (e.g., kinase inhibition IC50 values) and apply statistical tests (ANOVA) to identify outliers .
  • Control experiments : Include internal standards (e.g., imatinib for kinase assays) to normalize inter-lab variability .

Q. What strategies ensure reproducibility in multi-step syntheses of this compound?

  • Detailed protocols : Document exact conditions (e.g., "reflux in THF at 65°C" vs. "stir at room temperature") .
  • Intermediate characterization : Provide 1H NMR and LC-MS data for all intermediates to confirm stepwise purity .

Emerging Applications

Q. Could this compound serve as a precursor for metal-organic frameworks (MOFs) or catalytic systems?

The pyridazine nitrogen atoms can coordinate to transition metals (e.g., Cu(II), Fe(III)), enabling applications in:

  • Heterogeneous catalysis : Design MOFs for CO2 reduction .
  • Sensor development : Fluorescent probes for detecting heavy metals (e.g., Hg2+) .

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